molecular formula C15H11NO3 B11813107 Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate

Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate

Cat. No.: B11813107
M. Wt: 253.25 g/mol
InChI Key: GOFUBRQTANEDNE-UHFFFAOYSA-N
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Description

Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate is a heterocyclic compound featuring a fused furopyridine core substituted with a phenyl group at the 4-position and a methyl ester at the 6-position. Its structure combines aromatic and heteroatom-rich motifs, making it a candidate for pharmaceutical and materials science research.

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C15H11NO3/c1-18-15(17)12-9-13-11(7-8-19-13)14(16-12)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

GOFUBRQTANEDNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C=COC2=C1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-2-furoic acid with methylamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like sodium halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium halides in the presence of a suitable solvent like dimethylformamide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Table 1: Synthetic Methods for Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate

MethodDescription
CyclizationReaction of furoic acid derivatives with amines or other reagents
Industrial ProductionUtilization of continuous flow reactors and green chemistry principles
FunctionalizationModification through oxidation, reduction, or substitution reactions

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various functional modifications that can lead to new derivatives with enhanced properties.

Biology

The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Preliminary studies suggest that it may exhibit significant interactions with biological targets, which could lead to the development of novel therapeutic agents .

Case Study: Antimicrobial Activity
A study highlighted the antibacterial potential of nitrogen-based heterocyclic compounds similar to this compound, indicating that structural modifications can enhance efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Medicine

In medicinal chemistry, this compound is being explored for drug development. Its potential to inhibit specific enzymes or receptors makes it a candidate for treating various diseases, including inflammatory conditions and cancers. Research has shown that compounds within this class may modulate pathways involved in pain and inflammation .

Potential Therapeutic Uses:

  • Treatment of inflammatory bowel disease
  • Management of chronic pain conditions
  • Targeting cancer cell proliferation

Industrial Applications

This compound is also being utilized in the development of advanced materials. Its properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). The compound's ability to participate in electronic interactions enhances its utility in these industries .

Mechanism of Action

The mechanism of action of Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Key Structural Features and Analogs

The compound belongs to a class of fused bicyclic heterocycles. Below is a comparison with structurally related compounds:

Compound Name Core Structure Substituents Similarity Score CAS Number Reference
Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate Furo[3,2-c]pyridine 4-Ph, 6-COOMe N/A Not Provided Target Compound
Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate Pyrrolo[3,2-c]pyridine 6-COOMe 0.81–0.84 1352394-18-3
Methyl 4-chloro-5-azaindole-2-carboxylate Pyrrolo[3,2-c]pyridine 4-Cl, 2-COOMe 0.77 688357-19-9
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Pyrrolo[3,2-c]pyridine 6-Br, 2-COOMe N/A 1638764-46-1
Methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate Thieno[3,2-c]quinoline 6,8-Br, 2-COOMe N/A Not Provided

Structural Insights :

  • Heterocycle Type: Replacing the furan oxygen (furo) with pyrrole nitrogen (pyrrolo) or thiophene sulfur (thieno) alters electronic properties.
  • Substituent Position : The 6-carboxylate in the target compound contrasts with 2-carboxylate in pyrrolo analogs (e.g., Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate), which may influence binding affinity in biological systems .
  • Functional Groups : Bromo or chloro substituents (e.g., in ) introduce sites for further derivatization, whereas phenyl groups enhance aromatic interactions .

Common Methodologies

  • Suzuki-Miyaura Cross-Coupling: Used in to introduce aryl groups to thienoquinoline cores. This method is likely applicable to the target compound for phenyl group installation .
  • Cyclization Reactions : Base-promoted cyclization (e.g., in ) is a standard approach for constructing fused heterocycles.
  • Esterification : Methyl ester formation via nucleophilic acyl substitution is typical, as seen in pyrrolo-pyridine analogs .

Anticancer Potential

  • Thienoquinoline Derivatives: Compounds like methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate () showed dose- and time-dependent cytotoxicity against MCF-7 breast cancer cells, comparable to nocodazole (LC₅₀ values). The furan analog may exhibit similar activity but with altered pharmacokinetics due to oxygen’s electronegativity .

Physicochemical Properties

Comparative Data (Inferred from Analogs)

Property This compound Methyl 1H-Pyrrolo[3,2-c]pyridine-6-carboxylate Thienoquinoline Derivative
Molecular Weight ~297 g/mol (estimated) 206.19 g/mol ~450 g/mol (with Br substituents)
Solubility Likely low (non-polar aryl groups) Moderate (polar pyrrole N) Low (lipophilic Br substituents)
LogP (Partition Coefficient) Higher (phenyl group) Lower (polar N) High (Br, thiophene)

Biological Activity

Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate is a compound belonging to the furo[3,2-c]pyridine class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes a furo[3,2-c]pyridine core with a phenyl group at the para position and a carboxylate ester at the 6-position. This configuration is significant as it influences the compound's lipophilicity and biological interactions.

Property Details
Molecular Formula C15_{15}H13_{13}N1_{1}O2_{2}
Molecular Weight 239.27 g/mol
Solubility Soluble in organic solvents (e.g., DMSO, ethanol)

Biological Activity Overview

Furo[3,2-c]pyridine derivatives have been studied for various biological activities including:

  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against resistant strains of bacteria.
  • Antitumor Activity : Compounds in this category have shown potential in inhibiting tumor growth.
  • Anti-inflammatory Effects : Certain furo[3,2-c]pyridines demonstrate anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

The mechanisms underlying the biological activity of this compound are still under investigation. However, studies suggest that its activity may involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in disease pathways.
  • Interaction with Receptors : It may bind to various receptors influencing cellular signaling pathways.
  • Modulation of Gene Expression : There is potential for this compound to affect gene expression related to inflammation and cancer.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with furo[3,2-c]pyridine derivatives:

  • Antimicrobial Studies :
    • A study demonstrated that certain furo[3,2-c]pyridine derivatives exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibiotics .
  • Antitumor Activity :
    • Research indicated that specific derivatives showed cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate potency .
  • Anti-inflammatory Effects :
    • In vitro assays revealed that this compound reduced pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

Comparative studies with related furo[3,2-c]pyridine derivatives reveal variations in biological activity based on structural modifications:

Compound Name Biological Activity
Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylateRequires further investigation for efficacy .
Methyl 4-(bromophenyl)furo[3,2-c]pyridine-6-carboxylateExhibits different pharmacological profiles .

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